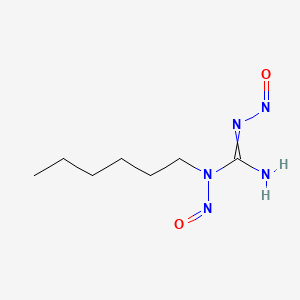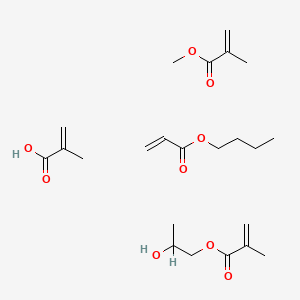
1,4-Diphenyl-2-(triethoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diphenyl-2-(triethoxymethyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with two phenyl groups and a triethoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diphenyl-2-(triethoxymethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
1,4-Diphenyl-2-(triethoxymethyl)benzene undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in ether, NaBH₄ in methanol.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst, nitration using HNO₃ and H₂SO₄.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzenes, nitrobenzenes.
Scientific Research Applications
1,4-Diphenyl-2-(triethoxymethyl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Diphenyl-2-(triethoxymethyl)benzene involves its interaction with molecular targets through electrophilic or nucleophilic pathways. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The aromatic rings facilitate π-π interactions with other aromatic systems, enhancing its binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
Toluene: A methyl-substituted benzene, commonly used as a solvent and in the production of chemicals.
Xylene: Dimethyl-substituted benzene, used in the manufacture of polymers and as a solvent.
Uniqueness
1,4-Diphenyl-2-(triethoxymethyl)benzene is unique due to its triethoxymethyl group, which imparts distinct chemical properties and reactivity compared to simpler aromatic compounds. This structural feature allows for specific interactions and applications that are not possible with benzene, toluene, or xylene .
Properties
CAS No. |
63766-87-0 |
|---|---|
Molecular Formula |
C25H28O3 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
1,4-diphenyl-2-(triethoxymethyl)benzene |
InChI |
InChI=1S/C25H28O3/c1-4-26-25(27-5-2,28-6-3)24-19-22(20-13-9-7-10-14-20)17-18-23(24)21-15-11-8-12-16-21/h7-19H,4-6H2,1-3H3 |
InChI Key |
OESSLDXYYRUUSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=C(C=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Oxo-5,7-dihydro[2]benzopyrano[4,3-b][1]benzopyran-10-yl acetate](/img/structure/B14507408.png)
![2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate](/img/structure/B14507409.png)
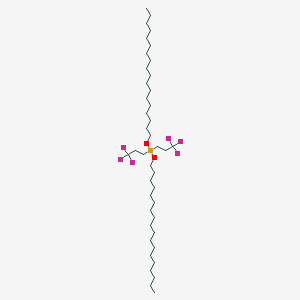
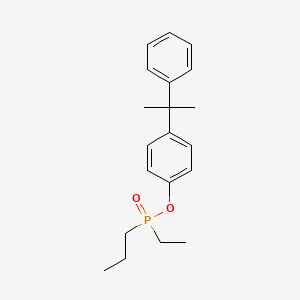
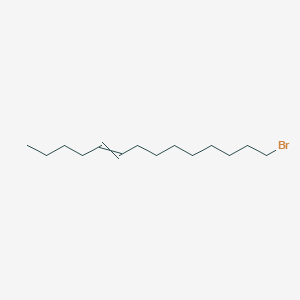
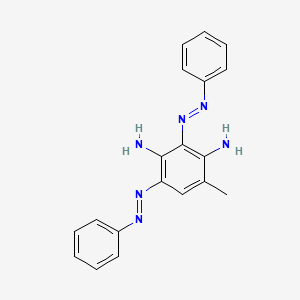
![Benzene, 1,1'-[butylidenebis(thio)]bis-](/img/structure/B14507438.png)


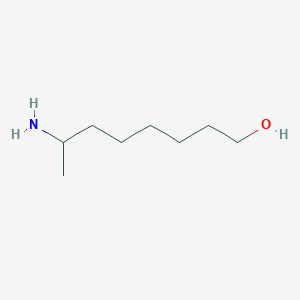
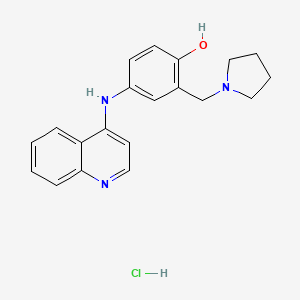
![N-[2-Amino-5-(3-fluorophenoxy)phenyl]butanamide](/img/structure/B14507475.png)
